molecular formula C9H10N2O4S B8316345 4-methoxy-1H-indazol-5-yl methanesulfonate

4-methoxy-1H-indazol-5-yl methanesulfonate

Cat. No. B8316345
M. Wt: 242.25 g/mol
InChI Key: UUVPRIIXOSRBHF-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

A 2M-aqueous lithium hydroxide solution (0.352 ml, 0.704 mmol) was added to a solution of 1-acetyl-4-methoxy-1H-indazol-5-yl methanesulfonate (100 mg, 0.352 mmol) in a mixture of tetrahydrofuran (1.0 ml) and methanol (1.0 ml) at room temperature. After 1 hour, the resulting mixture was poured into water (10 ml) and extracted with ethyl acetate (20 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4-methoxy-1H-indazol-5-yl methanesulfonate (80 mg, 94%).
Quantity
0.352 mL
Type
reactant
Reaction Step One
Name
1-acetyl-4-methoxy-1H-indazol-5-yl methanesulfonate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][S:4]([O:7][C:8]1[C:9]([O:20][CH3:21])=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13](C(=O)C)[N:12]=[CH:11]2)(=[O:6])=[O:5].O>O1CCCC1.CO>[CH3:3][S:4]([O:7][C:8]1[C:9]([O:20][CH3:21])=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][N:12]=[CH:11]2)(=[O:5])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.352 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
1-acetyl-4-methoxy-1H-indazol-5-yl methanesulfonate
Quantity
100 mg
Type
reactant
Smiles
CS(=O)(=O)OC=1C(=C2C=NN(C2=CC1)C(C)=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OC=1C(=C2C=NNC2=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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